1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine
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Overview
Description
1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine is an organic compound that belongs to the class of phenoxyethyl derivatives. This compound is characterized by the presence of a piperazine ring attached to a phenoxyethyl group, which is further substituted with a chlorine and a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine typically involves the reaction of 2-chloro-5-methylphenol with ethylene oxide to form 2-(2-chloro-5-methylphenoxy)ethanol. This intermediate is then reacted with piperazine under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or toluene and may require catalysts such as potassium carbonate to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding phenoxyacetates.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include phenoxyacetates, dechlorinated derivatives, and substituted phenoxyethyl compounds .
Scientific Research Applications
1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylphenol: A precursor in the synthesis of 1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine.
2-Chloro-5-methylpyridine: Another chlorinated aromatic compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a piperazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[2-(2-chloro-5-methylphenoxy)ethyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c1-11-2-3-12(14)13(10-11)17-9-8-16-6-4-15-5-7-16/h2-3,10,15H,4-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUGZHROTCNZLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCN2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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